![molecular formula C13H15Cl2N3 B1662531 Varenicline hydrochloride CAS No. 230615-23-3](/img/structure/B1662531.png)
Varenicline hydrochloride
Übersicht
Beschreibung
Varenicline hydrochloride is a prescription medication used to treat smoking addiction . It is the first approved nicotinic receptor partial agonist . Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It is used together with behavior modification and counseling support to help you stop smoking .
Synthesis Analysis
Varenicline hydrochloride synthesis involves controlling the synthesis of the drug substance to ensure that levels of impurities are at acceptably low levels . The process includes the preparation of synthetic standards for the optimization of the processes leading to varenicline .Molecular Structure Analysis
Varenicline hydrochloride has a molecular formula of C13H14ClN3 . It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .Chemical Reactions Analysis
Varenicline hydrochloride has been subjected to different accelerated stress conditions . The degradation products, when any, were well resolved from the pure drug with significantly different retention time values .Physical And Chemical Properties Analysis
Varenicline hydrochloride’s physical and chemical properties have been analyzed using techniques such as crystallography, spectroscopy, and thermodynamics .Wissenschaftliche Forschungsanwendungen
Smoking Cessation Aid
Varenicline hydrochloride is widely recognized for its role in smoking cessation programs. As a partial agonist of the α4β2 nicotinic acetylcholine receptor, it helps reduce cravings and the pleasurable effects of cigarettes. Clinical trials have demonstrated its efficacy in helping patients with type 2 diabetes to quit smoking, indicating its potential as a valuable tool in diabetes education and smoking cessation efforts .
Neurological Research
Research has explored Varenicline’s impact on various neurological pathways. It’s known to affect the dopaminergic system, which is linked to nicotine addiction. Studies involving cell viability assays and Western blot analysis have shown that Varenicline can activate certain signaling pathways, such as ERK1/2 and p38, and promote cell migration, which may have implications for understanding neuronal signaling and repair mechanisms .
Development of Novel Drug Delivery Systems
Varenicline has been the subject of preformulation studies aimed at developing new drug delivery systems, such as orally disintegrating films. These studies focus on the drug’s kinetic profile, compatibility with excipients, and physicochemical characteristics, which are crucial for creating stable, safe, and effective oral formulations .
Comparative Efficacy Studies
Comparative studies have been conducted to evaluate the effectiveness of Varenicline against other smoking cessation aids, such as electronic cigarettes. These studies help determine the relative benefits and outcomes of different cessation methods, providing valuable data for healthcare providers and patients making informed decisions about smoking cessation strategies .
Ophthalmological Applications
Emerging research suggests potential applications of Varenicline in ophthalmology. For instance, a Varenicline solution nasal spray is being investigated for the treatment of dry eye disease. This indicates the compound’s versatility and potential for repurposing in various medical fields .
Behavioral Science
Varenicline’s effects on behavior, particularly in the context of addiction and habit formation, are of significant interest. Studies have utilized the compound to understand the determinants of medication adherence and to develop interventions that improve adherence to treatment regimens .
Wirkmechanismus
Target of Action
Varenicline hydrochloride, also known as CP 526555 hydrochloride or Varenicline (Hydrochloride), is a prescription medication used to treat smoking addiction . It is the first approved nicotinic receptor partial agonist . Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .
Mode of Action
Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . The drug competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . It is presumed that this activation eases withdrawal symptoms .
Biochemical Pathways
Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* nAChRs . This modulation of dopaminergic function is believed to be the primary biochemical pathway affected by varenicline, leading to its efficacy in smoking cessation .
Pharmacokinetics
Varenicline is almost completely absorbed following oral administration and has high systemic availability . The apparent renal clearance (CL/F) for a 70-kg adolescent was 10A L/h, comparable to that in a 70-kg adult . The estimated varenicline volume of distribution (VIF) was decreased in individuals of small body size, thus predicting a varenicline Cmax 30% greater in low-body-weight subjects than in high-body-weight subjects .
Result of Action
Varenicline has been shown to significantly reduce the levels of inflammatory cytokines such as TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases cell proliferation independently of nAChR and reduces LPS-induced cell migration through α7nAChR .
Action Environment
Environmental factors such as the presence of other medications, patient’s health status, and lifestyle can influence the action, efficacy, and stability of varenicline . Some patients who drink alcohol while taking the drug may become aggressive or black out .
Safety and Hazards
Varenicline hydrochloride may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Zukünftige Richtungen
Varenicline hydrochloride is currently used as an aid in smoking cessation . Dosing should start 1 to 2 weeks before the quit date or the patient may begin treatment and quit smoking between Days 8 and 35 . The future directions of Varenicline hydrochloride will likely continue to focus on its role in smoking cessation and potentially other areas of addiction.
Eigenschaften
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCZFANFKYSVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048941 | |
Record name | Varenicline dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Varenicline dihydrochloride | |
CAS RN |
230615-23-3 | |
Record name | Varenicline dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.